Lombazole
Overview
Description
Lombazole is an antimicrobial agent belonging to the imidazole class of compounds. It is known for its effectiveness against a variety of bacterial and fungal pathogens. The compound has been studied extensively for its ability to disrupt cellular processes in microorganisms, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lombazole is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1,1’-biphenyl-4-ylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Lombazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Lombazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying imidazole-based reactions and mechanisms.
Biology: Investigated for its effects on cellular processes in microorganisms, particularly its ability to disrupt cell membrane integrity.
Medicine: Explored for its potential as an antimicrobial agent in treating bacterial and fungal infections.
Industry: Utilized in the development of antifungal coatings and treatments for various surfaces .
Mechanism of Action
Lombazole exerts its effects primarily by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to cell death. In bacteria, this compound affects lipid synthesis and cell envelope formation, resulting in impaired cell growth and division .
Comparison with Similar Compounds
Bifonazole: A halogen-free analogue of lombazole, used topically as a broad-spectrum antimycotic.
Clotrimazole: Another imidazole derivative with similar antifungal properties.
Miconazole: An imidazole compound used to treat fungal infections.
Uniqueness of this compound: this compound is unique in its dual action against both bacterial and fungal pathogens, making it a versatile antimicrobial agent. Its specific inhibition of ergosterol biosynthesis in fungi and lipid synthesis in bacteria sets it apart from other imidazole derivatives .
Properties
CAS No. |
60628-98-0 |
---|---|
Molecular Formula |
C22H17ClN2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H |
InChI Key |
DALSNPRWUFOYDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |
Appearance |
Solid powder |
60628-98-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane Bay h 6020 Bay h-6020 lombazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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